4H-3,1-Benzothiazine-2-thiol

Übersicht

Beschreibung

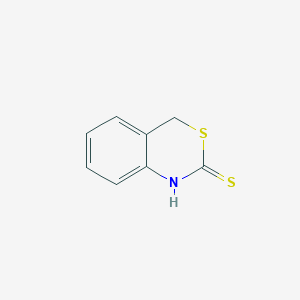

4H-3,1-Benzothiazine-2-thiol is a heterocyclic compound with the molecular formula C8H7NS2. It is characterized by a benzene ring fused to a thiazine ring, with a thiol group (-SH) attached to the second position of the thiazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4H-3,1-Benzothiazine-2-thiol typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure to yield the desired benzothiazine compound . The reaction conditions often include the use of concentrated sulfuric acid (H2SO4) or basic aqueous conditions to promote ring closure .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4H-3,1-Benzothiazine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding thiols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiols, amines.

Substitution: Halogenated derivatives, substituted benzothiazines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4H-3,1-Benzothiazine-2-thiol has been investigated for its potential as a therapeutic agent due to its biological activity.

1.1 Anticholinesterase Activity

Recent studies have highlighted the compound's efficacy as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. For instance, derivatives of benzothiazine were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE). Compounds derived from this compound displayed significant AChE inhibition with IC50 values comparable to that of donepezil, a standard treatment for Alzheimer's .

1.2 Antimicrobial Properties

The compound also exhibits antimicrobial properties. A study reported that certain derivatives showed moderate antibacterial activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The incorporation of specific substituents enhanced the antibacterial efficacy of these compounds .

| Compound | Target Bacteria | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|---|

| CS4 | E. coli | 8 | 256 |

| CS4 | P. aeruginosa | 11 | 512 |

Material Science

This compound is also explored in material science for its potential applications in developing new materials.

2.1 Polymer Development

The compound may serve as a building block in polymer synthesis due to its unique thiol group, which can participate in various chemical reactions to form cross-linked networks or coatings. This application is particularly relevant in creating materials with specific mechanical or thermal properties .

2.2 Coatings and Adhesives

Research indicates that benzothiazine derivatives can enhance the performance of coatings and adhesives by improving adhesion properties and resistance to environmental factors. The incorporation of these compounds into formulations can lead to improved durability and functionality .

Biological Research

3.1 Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, demonstrating its ability to scavenge free radicals effectively. This property is essential for developing therapeutics aimed at oxidative stress-related conditions .

3.2 Blood-Brain Barrier Permeability

Studies have shown that certain derivatives possess favorable blood-brain barrier permeability, making them promising candidates for central nervous system-targeted therapies .

Case Study 1: Acetylcholinesterase Inhibition

A series of novel benzothiazine derivatives were synthesized and tested for AChE inhibition. The most potent compounds exhibited IC50 values of 0.025 µM, indicating their potential as effective treatments for Alzheimer’s disease .

Case Study 2: Antibacterial Efficacy

In a study evaluating the antibacterial activity of benzothiazine derivatives against clinical isolates, compound CS4 demonstrated significant inhibition against Pseudomonas aeruginosa when combined with ciprofloxacin, suggesting a synergistic effect that could be exploited in clinical settings .

Wirkmechanismus

The mechanism of action of 4H-3,1-Benzothiazine-2-thiol involves its interaction with biological targets through hydrogen bonding and π–π interactions. The thiol group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. This mechanism is particularly relevant in its role as an acetylcholinesterase inhibitor, where it binds to the active site of the enzyme, preventing the breakdown of acetylcholine .

Vergleich Mit ähnlichen Verbindungen

4H-3,1-Benzothiazin-4-ones: These compounds have a similar structure but with a carbonyl group at the fourth position instead of a thiol group.

Thiazine Derivatives: Compounds like 2-arylimino-5,6-dihydro-4H-1,3-thiazine share the thiazine ring structure but differ in their substituents and functional groups.

Uniqueness: 4H-3,1-Benzothiazine-2-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

4H-3,1-Benzothiazine-2-thiol is a heterocyclic compound characterized by its unique structure, which includes a benzene ring fused to a thiazine ring with a thiol group (-SH) at the second position. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

- Molecular Formula : C8H7NS2

- Molecular Weight : 183.28 g/mol

The presence of the thiol group allows for significant interactions with biological macromolecules, which can lead to various biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through:

- Hydrogen Bonding : The thiol group can form covalent bonds with cysteine residues in proteins.

- π–π Interactions : The aromatic ring allows for interactions with other aromatic systems, influencing binding affinities.

- Redox Reactions : The thiol can participate in redox reactions, potentially affecting cellular oxidative states.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

- A study reported that certain derivatives showed antiproliferative effects comparable to cisplatin against human breast cancer cell lines (T47D) .

- Another investigation highlighted the compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells through modulation of signaling pathways .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity:

- It demonstrated strong antifungal effects against various strains of molds and yeasts, suggesting potential applications in treating fungal infections .

- The compound's mechanism involves disrupting microbial cell wall synthesis and function.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor:

- It acts as an acetylcholinesterase inhibitor, which is crucial in the context of neurodegenerative diseases like Alzheimer’s .

- Specific derivatives have shown selective inhibition against human leukocyte elastase and cathepsin L, indicating their potential as therapeutic agents in inflammatory diseases .

Research Findings and Case Studies

Eigenschaften

IUPAC Name |

1,4-dihydro-3,1-benzothiazine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c10-8-9-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQKBLDAMMCXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398278 | |

| Record name | 4H-3,1-Benzothiazine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-64-1 | |

| Record name | 1,4-Dihydro-2H-3,1-benzothiazine-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MLS003107176 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-3,1-Benzothiazine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.